

# Lewis acidity of aryl boronic acids

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## Compound of Interest

**Compound Name:** (5-(Hydroxymethyl)thiophen-3-yl)boronic acid

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An In-depth Technical Guide to the Lewis Acidity of Aryl Boronic Acids

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

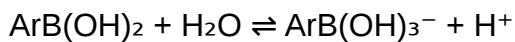
Aryl boronic acids are a class of versatile organic compounds characterized by a vacant p-orbital on the boron atom, which imparts significant Lewis acidic character. This property allows them to interact with Lewis bases, a fundamental principle that underpins their widespread and growing applications in organic synthesis, catalysis, chemical sensing, and drug development. Their ability to reversibly bind with diols and other nucleophiles makes them invaluable as catalysts for a variety of chemical transformations and as recognition elements in sensors for biologically relevant molecules like saccharides. This technical guide provides a comprehensive overview of the Lewis acidity of aryl boronic acids, detailing the factors that govern this property, the experimental methods for its quantification, and its application in catalysis and molecular sensing.

## Core Concepts of Lewis Acidity in Aryl Boronic Acids

The Lewis acidity of an aryl boronic acid,  $\text{ArB}(\text{OH})_2$ , originates from the electron-deficient nature of the boron atom. Boron, in this trivalent state, possesses an empty p-orbital, making it an electrophile capable of accepting a pair of electrons from a Lewis base (a nucleophile).[\[1\]](#)[\[2\]](#)

This interaction leads to a change in the coordination geometry of the boron atom from trigonal planar ( $sp^2$ ) to tetrahedral ( $sp^3$ ), forming a boronate species.<sup>[3]</sup>

The fundamental equilibrium that defines the Lewis acidity in an aqueous medium is the reaction with a hydroxide ion:



This equilibrium shows that boronic acids act as Brønsted acids by releasing a proton, but the initial step is the Lewis acidic interaction with a hydroxide ion.<sup>[3]</sup> The strength of this interaction, and thus the Lewis acidity, is influenced by several factors:

- **Electronic Effects:** Electron-withdrawing groups (EWGs) on the aryl ring (e.g.,  $-CF_3$ ,  $-NO_2$ ,  $-F$ ) increase the electrophilicity of the boron atom by pulling electron density away from it. This enhances the Lewis acidity. Conversely, electron-donating groups (EDGs) (e.g.,  $-OCH_3$ ,  $-CH_3$ ) decrease Lewis acidity.<sup>[4][5]</sup> The influence of these substituents can be correlated using the Hammett equation, which shows that the acidity of meta- and para-substituted phenylboronic acids is significantly affected by the substituent's electronic properties.<sup>[4]</sup>
- **Steric Effects:** Bulky substituents, particularly in the ortho positions, can sterically hinder the approach of a Lewis base to the boron center. This can also affect the planarity of the molecule, influencing the electronic communication between the aryl ring and the boronic acid moiety.<sup>[6][7]</sup>
- **Solvation Effects:** The solvent plays a critical role in stabilizing both the neutral boronic acid and the charged boronate species. Polar, protic solvents can stabilize the anionic boronate form through hydrogen bonding, thereby influencing the equilibrium and the apparent acidity.<sup>[3][8]</sup>

## Quantitative Assessment of Lewis Acidity

Several experimental and computational methods are employed to quantify the Lewis acidity of aryl boronic acids. These methods can be broadly categorized into indirect measurements via  $pK_a$  determination and direct measurements of Lewis base affinity.

## Acidity Constant ( $pK_a$ ) Determination

The most common method for evaluating the acidity of boronic acids is the determination of their  $pK_a$  value in an aqueous solution.<sup>[4]</sup> While this measures Brønsted acidity, it is directly related to the Lewis acidic interaction of the boronic acid with a hydroxide ion. A lower  $pK_a$  value indicates a stronger acid and implies a higher Lewis acidity.<sup>[5]</sup> These values are typically determined by potentiometric or spectrophotometric titration.<sup>[4]</sup>

Table 1:  $pK_a$  Values for Selected Monosubstituted Phenylboronic Acids in Water

Substituent (X) in $X\text{-C}_6\text{H}_4\text{B}(\text{OH})_2$	Position	$pK_a$ Value	Reference(s)
H	-	8.76 - 8.86	[4][5][9]
4-OCH <sub>3</sub>	para	9.25	[7]
4-CH <sub>3</sub>	para	9.17	[4]
4-F	para	8.77	[5]
4-Cl	para	8.57	[4]
4-Br	para	8.53	[4]
4-CF <sub>3</sub>	para	7.86	[4]
3-OCH <sub>3</sub>	meta	8.80	[4]
3-F	meta	8.36	[4]
3-Cl	meta	8.28	[4]
3-Br	meta	8.25	[4]
3-NO <sub>2</sub>	meta	7.97	[4]
2-F	ortho	7.37	[4]
2-Cl	ortho	8.01	[4]
2-Br	ortho	8.02	[4]

Note:  $pK_a$  values can vary slightly between different studies due to variations in experimental conditions.

## Gutmann-Beckett Method

The Gutmann-Beckett method is a powerful technique for directly assessing the Lewis acidity of a compound in a non-aqueous solvent.[\[10\]](#) It utilizes triethylphosphine oxide (Et<sub>3</sub>PO, TEPO) as a Lewis base probe and measures the change in the <sup>31</sup>P NMR chemical shift ( $\delta$ ) upon interaction with the Lewis acid.[\[11\]](#) The deshielding of the phosphorus atom upon coordination to the boron center is proportional to the Lewis acidity. The Lewis acidity is expressed as an Acceptor Number (AN), calculated using the formula:

$$AN = 2.21 \times (\delta_{\text{sample}} - 41.0)$$

where  $\delta_{\text{sample}}$  is the <sup>31</sup>P chemical shift of Et<sub>3</sub>PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et<sub>3</sub>PO in the weakly Lewis acidic solvent hexane.[\[10\]](#)

Table 2: Acceptor Numbers (AN) for Selected Boron Compounds

Compound	AN Value	Reference(s)
Triethyl borate (B(OEt) <sub>3</sub> )	17	<a href="#">[12]</a>
Boron trifluoride (BF <sub>3</sub> )	89	<a href="#">[10]</a>
Boron trichloride (BCl <sub>3</sub> )	106	<a href="#">[11]</a>
Boron tribromide (BBr <sub>3</sub> )	109	<a href="#">[11]</a>
Tris(pentafluorophenyl)borane (B(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub> )	82	<a href="#">[10]</a>

Note: Data for simple aryl boronic acids are less commonly reported using this method, but the values for related boron compounds provide a comparative scale of Lewis acidity.

## Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a thermodynamic measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[\[13\]](#)



A higher FIA value corresponds to a stronger Lewis acid. FIAs are often determined computationally using high-level quantum chemistry methods.[13][14] This method provides an intrinsic measure of Lewis acidity, free from solvent effects.

Table 3: Calculated Gas-Phase Fluoride Ion Affinities (FIA) for Selected Boron Compounds

Compound	FIA (kJ mol <sup>-1</sup> )	Reference(s)
B(OH) <sub>3</sub> (Boric Acid)	338	[15]
B(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub>	493	[16]
B(Ohfip) <sub>3</sub>	384	[15]

Note: FIA values are highly dependent on the computational method used. The values presented are for comparison and illustrate the relative Lewis acidities.[17]

## Applications Driven by Lewis Acidity

The tunable Lewis acidity of aryl boronic acids is the foundation for their utility in catalysis and sensing.

## Lewis Acid Catalysis

Aryl boronic acids, particularly those bearing electron-withdrawing groups, serve as effective and air-stable Lewis acid catalysts for a range of organic transformations.[18] Their catalytic activity often involves the activation of substrates containing hydroxyl or carbonyl groups through reversible covalent interactions.[19]

A key application is in dehydrative C-O and C-C bond-forming reactions, where the boronic acid activates a benzylic or allylic alcohol.[18] The proposed mechanism often involves the formation of a boronate ester intermediate, which facilitates the departure of a water molecule to generate a carbocationic intermediate. This intermediate is then trapped by a nucleophile. [19]

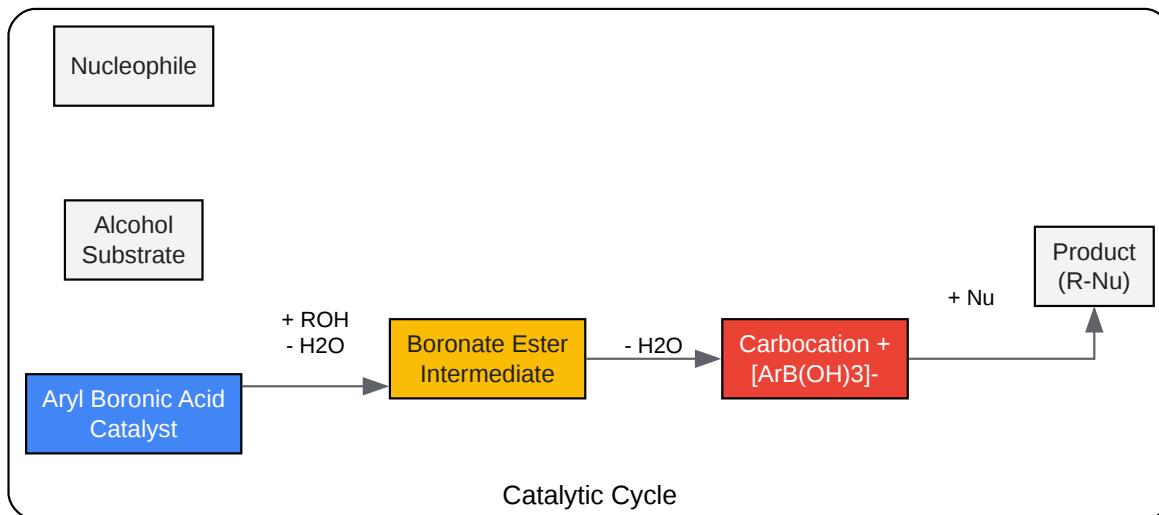


Figure 1: General Catalytic Cycle for Dehydrative Substitution.

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Caption: General catalytic cycle for aryl boronic acid-catalyzed dehydrative substitution.

## Molecular Sensing and Recognition

The ability of aryl boronic acids to bind reversibly with diols forms the basis of sensors for carbohydrates, glycoproteins, and other biologically important molecules.[20][21] This interaction is particularly favorable with 1,2- or 1,3-diols, leading to the formation of stable five- or six-membered cyclic boronate esters.[22]

Fluorescent sensors are commonly designed by coupling an aryl boronic acid recognition unit to a fluorophore.[23] The binding event modulates the electronic properties of the system, causing a change in the fluorescence output (e.g., intensity, wavelength). A common signaling mechanism is Photoinduced Electron Transfer (PET). In the unbound state, a nearby amine can quench the fluorescence of the reporter via PET. Upon saccharide binding, the B-N interaction is altered, the boron becomes tetrahedral, and the PET process is inhibited, leading to a "turn-on" fluorescence signal.[23][24]

Caption: Photoinduced Electron Transfer (PET) mechanism in a fluorescent saccharide sensor.

## Detailed Experimental Protocols

### Protocol: Determination of $pK_a$ by UV-Vis Spectrophotometric Titration

This protocol describes the determination of the  $pK_a$  of an aryl boronic acid by monitoring the change in its UV-Vis absorbance as a function of pH.

#### Materials:

- Aryl boronic acid of interest
- Stock solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)
- High-purity water (Milli-Q or equivalent)
- UV-Vis spectrophotometer with quartz cuvettes (1 cm path length)
- Calibrated pH meter
- Volumetric flasks and pipettes

#### Procedure:

- Prepare Stock Solution: Prepare a stock solution of the aryl boronic acid (e.g., 1 mM) in a suitable solvent (e.g., water, or a water/co-solvent mixture like water/acetonitrile if solubility is an issue).[7]
- Prepare Titration Samples: In a series of vials or flasks, prepare samples with a constant concentration of the boronic acid (e.g., 50  $\mu$ M) and varying pH values. This is achieved by adding different volumes of HCl and NaOH stock solutions to a fixed volume of the boronic acid stock solution and diluting to the final volume with water. A typical pH range to cover would be from ~2 units below to ~2 units above the expected  $pK_a$ .
- pH Measurement: Accurately measure the pH of each prepared sample using a calibrated pH meter.

- UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for each sample. Identify an analytical wavelength where the absorbance difference between the acidic ( $\text{ArB(OH)}_2$ ) and basic ( $\text{ArB(OH)}_3^-$ ) forms is maximal.
- Data Analysis:
  - Plot the absorbance at the analytical wavelength against the measured pH. The resulting curve should be sigmoidal.
  - The  $\text{pK}_a$  can be determined as the pH at the inflection point of the sigmoidal curve.
  - Alternatively, fit the data to the Henderson-Hasselbalch equation adapted for spectrophotometry:  $A = (A_a + A_a * 10^{-(\text{pH} - \text{pK}_a)}) / (1 + 10^{-(\text{pH} - \text{pK}_a)})$  where A is the observed absorbance at a given pH,  $A_a$  is the absorbance of the fully acidic form, and  $A_b$  is the absorbance of the fully basic form. The  $\text{pK}_a$  is determined from the non-linear regression fit.

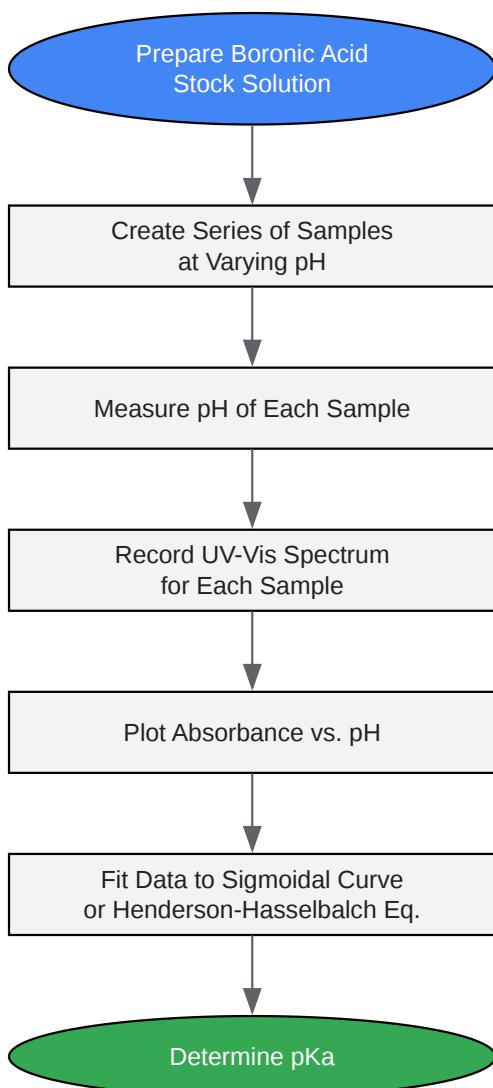


Figure 3: Workflow for pKa Determination by UV-Vis Titration.

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Caption: Workflow for pKa determination by UV-Vis spectrophotometric titration.

## Protocol: Measurement of Lewis Acidity via the Gutmann-Beckett Method

This protocol details the procedure for determining the Acceptor Number (AN) of a boron-containing Lewis acid using  $^{31}\text{P}$  NMR spectroscopy.[10][11]

Materials:

- Lewis acid (e.g., aryl boronic acid or other boron compound)
- Triethylphosphine oxide ( $\text{Et}_3\text{PO}$ )
- Anhydrous, weakly coordinating deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ )
- NMR tubes, gas-tight syringe
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Sample Preparation (under inert atmosphere):
  - Accurately weigh the Lewis acid (e.g., 0.06 mmol) into an NMR tube.[\[16\]](#)
  - In a separate vial, prepare a stock solution of  $\text{Et}_3\text{PO}$  in the chosen deuterated solvent.
  - Add a precise volume of the deuterated solvent (e.g., 0.6 mL) to the NMR tube containing the Lewis acid.[\[16\]](#)
  - Add an equimolar amount of  $\text{Et}_3\text{PO}$  (0.06 mmol) to the NMR tube using a syringe.[\[16\]](#)
- Reference Sample: Prepare a reference sample containing only  $\text{Et}_3\text{PO}$  in hexane to determine the reference chemical shift ( $\delta \approx 41.0$  ppm).
- NMR Measurement:
  - Acquire a proton-decoupled  $^{31}\text{P}\{^1\text{H}\}$  NMR spectrum of the sample.
  - Use an external reference standard (e.g., 85%  $\text{H}_3\text{PO}_4$ ) or an internal standard if it does not interact with the Lewis acid.
- Data Analysis:
  - Determine the chemical shift ( $\delta_{\text{sample}}$ ) of the  $\text{Et}_3\text{PO}$ -Lewis acid adduct.
  - Calculate the Acceptor Number (AN) using the Gutmann-Beckett equation:  $\text{AN} = 2.21 \times (\delta_{\text{sample}} - 41.0)$

Safety Note: Many strong boron Lewis acids are highly sensitive to moisture and air. All manipulations should be performed under a dry, inert atmosphere.

## Conclusion

The Lewis acidity of aryl boronic acids is a defining characteristic that is central to their function and applications. Governed by the electronic and steric nature of the aryl substituents, this property can be finely tuned to optimize performance in catalysis and molecular recognition. The quantitative methods outlined in this guide, from  $pK_a$  determination to the Gutmann-Beckett method and computational FIA, provide researchers with the tools to characterize and compare the strength of these versatile compounds. A thorough understanding and control of their Lewis acidity will continue to drive innovation in the development of novel catalysts, advanced chemical sensors, and targeted therapeutics.

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